REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[H-].[Na+].F[C:13]1[CH:22]=[C:21]2[C:16]([C:17](=[O:23])[NH:18][CH:19]=[N:20]2)=[CH:15][CH:14]=1>CN(C=O)C>[O:7]1[CH2:8][CH2:9][N:4]([CH2:3][CH2:2][O:1][C:13]2[CH:22]=[C:21]3[C:16]([C:17](=[O:23])[NH:18][CH:19]=[N:20]3)=[CH:15][CH:14]=2)[CH2:5][CH2:6]1 |f:1.2|
|
Name
|
|
Quantity
|
2.66 mL
|
Type
|
reactant
|
Smiles
|
OCCN1CCOCC1
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(NC=NC2=C1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between methylene chloride and 2N hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CCOC1=CC=C2C(NC=NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |